![molecular formula C24H20NOP B14689254 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol CAS No. 33345-15-2](/img/structure/B14689254.png)
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol is an organophosphorus compound known for its unique structure and reactivity It is characterized by the presence of a triphenylphosphoranylidene group attached to an amino phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method is the reaction of triphenylphosphine with a halogenated phenol derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol involves its ability to participate in various chemical reactions due to the presence of the reactive phosphanylidene group. This group can form stable intermediates with various substrates, facilitating reactions such as the Wittig reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with similar reactivity.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: A structurally related compound with different applications.
Properties
CAS No. |
33345-15-2 |
|---|---|
Molecular Formula |
C24H20NOP |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[(triphenyl-λ5-phosphanylidene)amino]phenol |
InChI |
InChI=1S/C24H20NOP/c26-24-19-11-10-18-23(24)25-27(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26H |
InChI Key |
BIWBGDLBZRZTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


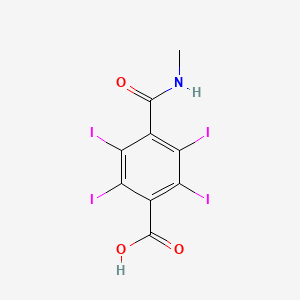
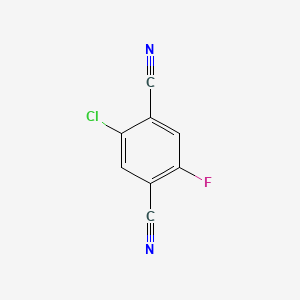
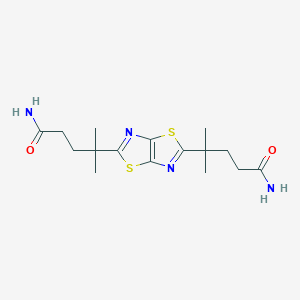
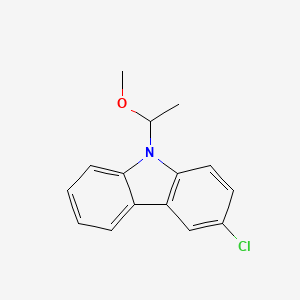
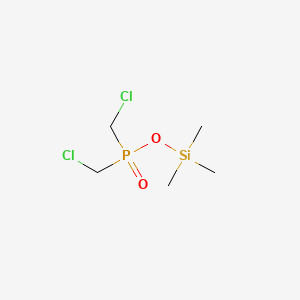

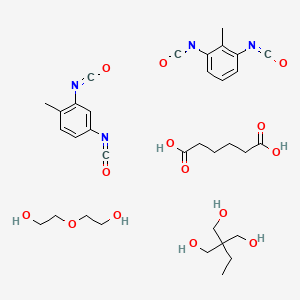
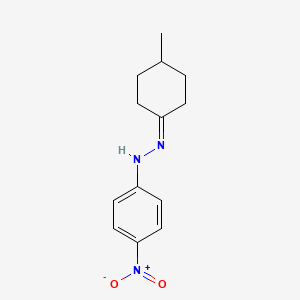
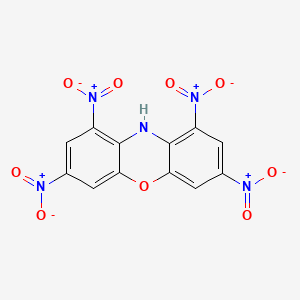
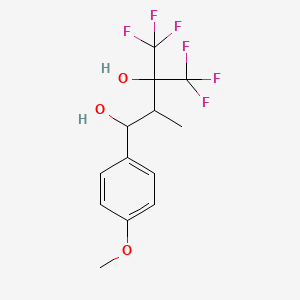

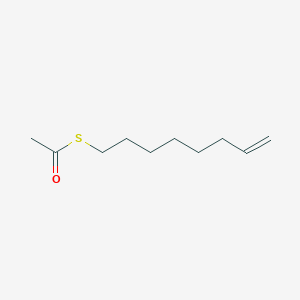
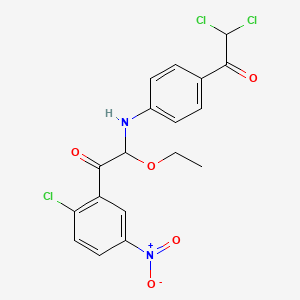
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
